molecular formula C8H17NSi B1597092 1-Dimethylamino-3-(trimethylsilyl)-2-propyne CAS No. 56849-88-8

1-Dimethylamino-3-(trimethylsilyl)-2-propyne

Cat. No.: B1597092
CAS No.: 56849-88-8
M. Wt: 155.31 g/mol
InChI Key: WBTVHKPKPPGIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dimethylamino-3-(trimethylsilyl)-2-propyne is an organic compound with the molecular formula C8H17NSi It is a derivative of propyne, featuring a dimethylamino group and a trimethylsilyl group attached to the carbon chain

Scientific Research Applications

1-Dimethylamino-3-(trimethylsilyl)-2-propyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its use in developing new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dimethylamino-3-(trimethylsilyl)-2-propyne can be synthesized through several methods. One common approach involves the reaction of propyne with dimethylamine and trimethylsilyl chloride under specific conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Dimethylamino-3-(trimethylsilyl)-2-propyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism by which 1-Dimethylamino-3-(trimethylsilyl)-2-propyne exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can participate in nucleophilic reactions, while the trimethylsilyl group provides steric protection and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Dimethylamino-2-propyne: Lacks the trimethylsilyl group, resulting in different reactivity.

    3-(Trimethylsilyl)-2-propyne: Lacks the dimethylamino group, affecting its chemical behavior.

    1-Dimethylamino-3-(trimethylsilyl)-1-propyne: Positional isomer with distinct properties.

Uniqueness

1-Dimethylamino-3-(trimethylsilyl)-2-propyne is unique due to the presence of both the dimethylamino and trimethylsilyl groups, which confer specific reactivity and stability. This combination makes it valuable in various synthetic applications.

Properties

IUPAC Name

N,N-dimethyl-3-trimethylsilylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NSi/c1-9(2)7-6-8-10(3,4)5/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTVHKPKPPGIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374372
Record name 1-DIMETHYLAMINO-3-(TRIMETHYLSILYL)-2-PROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56849-88-8
Record name 1-DIMETHYLAMINO-3-(TRIMETHYLSILYL)-2-PROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dimethylamino-3-(trimethylsilyl)-2-propyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dimethylamino-3-(trimethylsilyl)-2-propyne
Reactant of Route 2
Reactant of Route 2
1-Dimethylamino-3-(trimethylsilyl)-2-propyne
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Dimethylamino-3-(trimethylsilyl)-2-propyne
Reactant of Route 4
Reactant of Route 4
1-Dimethylamino-3-(trimethylsilyl)-2-propyne
Reactant of Route 5
Reactant of Route 5
1-Dimethylamino-3-(trimethylsilyl)-2-propyne
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Dimethylamino-3-(trimethylsilyl)-2-propyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.